molecular formula C21H22O12 B053046 Taxifolin 6-C-glucoside CAS No. 112494-39-0

Taxifolin 6-C-glucoside

Cat. No. B053046
M. Wt: 466.4 g/mol
InChI Key: OSFCFXQMAHURHU-FWCPWLSYSA-N
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Description

Taxifolin 6-C-glucoside is a natural product found in Garcinia epunctata . It is a flavonoid compound with the molecular formula C22H24O11 .


Synthesis Analysis

Taxifolin and related compounds are biosynthesized via the phenylpropanoid pathway . A one-step synthesis of Taxifolin 6-C-glucoside from corresponding taxifolins has been envisioned .


Molecular Structure Analysis

The IUPAC name for Taxifolin 6-C-glucoside is (3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one . The molecular weight is 464.4 g/mol . The structure contains 60 bonds in total, including 36 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 4 hydroxyl groups, 4 aromatic hydroxyls, 1 primary alcohol, 3 secondary alcohols, and 1 ether (aliphatic) .


Chemical Reactions Analysis

Taxifolin has been shown to inhibit the synthesis of cholesterol in HepG2 cells and also reduce liver lipid synthesis .


Physical And Chemical Properties Analysis

Taxifolin 6-C-glucoside has a topological polar surface area of 197 Ų, a heavy atom count of 33, and a complexity of 706 .

Scientific Research Applications

  • Cardiovascular Health : Taxifolin has demonstrated a protective role against myocardial ischemia/reperfusion (I/R) injury. It improves cardiac function, regulates oxidative stress, and attenuates apoptosis by modulating the mitochondrial apoptosis pathway (Tang et al., 2019).

  • Anti-Inflammatory and Anti-Allergic Effects : Taxifolin has shown inhibitory effects on mast cell activation and mast cell-mediated allergic inflammatory response. It suppresses degranulation, cytokine production, and enzymes involved in inflammatory pathways (Pan et al., 2019).

  • Osteoporosis Treatment : Taxifolin has been observed to inhibit osteoclastogenesis (formation of cells that break down bone tissue), which is a crucial aspect of treating osteoclast-related diseases like osteoporosis. It modulates several signaling pathways associated with bone resorption (Cai et al., 2018).

  • Anti-Obesity and Gut Health : In studies involving mice, taxifolin demonstrated anti-obesity effects and positively influenced gut microbiota. It reduced body weight gain, fat accumulation, and improved insulin resistance. Its impact on gut microbiota diversity and the Firmicutes/Bacteroidetes ratio suggests a potential role in gut health management (Su et al., 2021).

  • Neuroprotective Properties : Taxifolin has shown potential in treating neurodegenerative diseases associated with amyloid-β, such as Alzheimer's disease and cerebral amyloid angiopathy. It inhibits amyloid-β fibril formation and may improve cognitive functions (Tanaka et al., 2019).

  • Anti-Cancer Activity : Taxifolin has been found to inhibit the proliferation, migration, and invasion of breast cancer cells. It promotes mesenchymal to epithelial transition and affects the β-catenin signaling pathway, suggesting its potential as a therapeutic agent in breast cancer treatment (Li et al., 2019).

  • Digestive Enzyme Inhibition : Taxifolin shows inhibitory effects on digestive enzymes like α-glucosidase, α-amylase, and pancreatic lipase. It has potential applications in managing postprandial hyperglycemia and reducing triglyceride absorption, thus beneficial in diabetes and obesity management (Su et al., 2020).

Future Directions

Taxifolin has been suggested as a potential therapeutic agent for cerebral amyloid angiopathy (CAA) . It has been demonstrated to exhibit anti-oxidative and anti-inflammatory effects, and provide protection against advanced glycation end products and mitochondrial damage . These results highlight the need for clinical trials on the efficacy and safety of Taxifolin in patients with CAA .

properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O12/c22-5-11-14(26)17(29)19(31)21(33-11)12-9(25)4-10-13(15(12)27)16(28)18(30)20(32-10)6-1-2-7(23)8(24)3-6/h1-4,11,14,17-27,29-31H,5H2/t11-,14-,17+,18+,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFCFXQMAHURHU-FWCPWLSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150065
Record name Taxifolin 6-C-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taxifolin 6-C-glucoside

CAS RN

112494-39-0
Record name Taxifolin 6-C-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112494390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxifolin 6-C-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
JT Mbafor, ZT Fomum, R Promsattha… - Journal of Natural …, 1989 - ACS Publications
Isolation and Characterization of Taxifolin 6-C-glucoside from Garcinia epunctata … Garcinia epuctata is an indigenous medicinal plantof Cameroon from which taxifolin 6-C-glucoside …
Number of citations: 31 pubs.acs.org
BS Chang, YS Kwon, CM Kim - Korean Journal of Pharmacognosy, 2004 - koreascience.kr
… (3), 4-hydroxybenzoic acid (4), 2-(4-hydroxyphenyl) ethanol (5), aromadendrin (6), scopolin (7), kaempferol 6-C-glucoside (8), aromadendrin 6-Cglucoside (9), taxifolin 6-C-glucoside (…
Number of citations: 18 koreascience.kr
JC Gonçalves, MT Coelho… - Natural product …, 2018 - journals.sagepub.com
… However, taxifolin-6-C-glucoside, as well as rutin and isoquercitrin, were not present in extracts of in vitro shoots. An interesting result was the higher molar percentages of rhamnose …
Number of citations: 6 journals.sagepub.com
TD Stark, T Matsutomo, S Lösch… - Journal of agricultural …, 2012 - ACS Publications
The aim of this study was to identify antioxidants from Garcinia buchananii bark extract using hydrogen peroxide scavenging and oxygen radical absorbance capacity (ORAC) assays. …
Number of citations: 30 pubs.acs.org
J Xiao, E Capanoglu, AR Jassbi… - Critical reviews in food …, 2016 - Taylor & Francis
The dietary flavonoids, especially their glycosides, are the most vital phytochemicals in diets and are of great general interest due to their diverse bioactivity. Almost all natural flavonoids …
Number of citations: 379 www.tandfonline.com
LK Lambert, BP Ross, MA Deseo… - Australian Journal of …, 2011 - CSIRO Publishing
… ceilanica yielded two hydroxyflavanol C-glycosides whose NMR data matched those of taxifolin-6-C-glucoside (11) [ 19 ] and aromadendrin-6-C-glucoside (12) [ 20 ] together with …
Number of citations: 19 www.publish.csiro.au
PL Falé, C Ferreira, AM Rodrigues, P Cleto… - J. Med. Plants …, 2013 - academicjournals.org
Portugal for digestion-related ailments, among others. The aim of this study was to identify the chemical composition of the infusions and determine the inhibition of acetylcholinesterase, …
Number of citations: 59 academicjournals.org
T Iwashina - Journal of Plant Research, 2000 - search.proquest.com
Over four thousand flavonoids, based on the CS-C^ sub 3^-C^ sub 6^ skeleton, have been found in plants, and are divided into several classes, ie, anthocyanins, flavones, flavonols, …
Number of citations: 590 search.proquest.com
MAM Simoes, DCGA Pinto, BMR Neves, A Silva - Molecules, 2020 - mdpi.com
… The presence of taxifolin glucosides in this species, in particular taxifolin 6-C-glucoside [8,33], was also reported. In this study taxifolin glucosides were found in all extracts, the …
Number of citations: 16 www.mdpi.com
YS Kwon, SS Kim, SJ Sohn, PJ Kong… - Archives of pharmacal …, 2004 - Springer
Flavonoids have been demonstrated to exhibit a wide range of biological activities including anti-inflammatory and neuroprotective actions. Although a significant amount of flavonoids …
Number of citations: 46 link.springer.com

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